(2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid

Catalog No.
S13460630
CAS No.
M.F
C13H20BNO3
M. Wt
249.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid

Product Name

(2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid

IUPAC Name

[2-(2-piperidin-1-ylethoxy)phenyl]boronic acid

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

InChI

InChI=1S/C13H20BNO3/c16-14(17)12-6-2-3-7-13(12)18-11-10-15-8-4-1-5-9-15/h2-3,6-7,16-17H,1,4-5,8-11H2

InChI Key

CJLFVEOKGOCPLZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1OCCN2CCCCC2)(O)O

(2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a piperidine ring and an ethoxy group attached to a phenyl moiety. Its molecular formula is C13H20BNO3C_{13}H_{20}BNO_3, and it has a molecular weight of approximately 249.11 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other biomolecules, making it valuable in various chemical and biological applications .

Typical of boronic acids, including:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds, utilizing the boronic acid functionality to couple with aryl halides.
  • Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids, often using reagents like potassium permanganate.
  • Reduction: The compound can be reduced under specific conditions, typically employing lithium aluminum hydride as a reducing agent.

Boronic acids, including (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid, have shown potential in various biological activities. They are known to interact with enzymes and proteins, particularly through inhibition mechanisms involving serine proteases by forming covalent bonds with the active site serine residue. This interaction can modulate biological pathways relevant to therapeutic applications . Additionally, studies indicate that compounds with similar structures may exhibit anticancer properties by targeting fibroblast growth factor receptors, which are critical in various signaling pathways involved in cell proliferation and survival .

The synthesis of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-hydroxybenzyl alcohol and 2-(piperidin-1-yl)ethyl bromide.
  • Reaction Conditions: The reaction is conducted in the presence of a base such as potassium carbonate and usually occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures.
  • Purification: After the reaction completion, purification methods such as recrystallization or chromatography are employed to isolate the final product .

(2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid has several notable applications:

  • Organic Synthesis: It is widely used in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules.
  • Medicinal Chemistry: Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in cancer treatment.
  • Bioconjugation: The boronic acid group facilitates the conjugation with carbohydrates and other biomolecules in biochemical studies .

Several compounds share structural similarities with (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid. A comparison highlights their unique features:

Compound NameUnique Features
(2-(2-(Morpholin-1-yl)ethoxy)phenyl)boronic acidContains a morpholine ring
(2-(2-(Azepan-1-yl)ethoxy)phenyl)boronic acidContains an azepane ring
(3-Chloro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acidContains a chloro substituent

The uniqueness of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid lies in its specific piperidine structure, which influences its reactivity and interaction profile compared to its analogs. This structural feature may enhance its selectivity towards certain biological targets, making it an interesting subject for further research .

Nucleophilic Substitution Approaches for Ether Linkage Formation

The synthesis of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid involves the critical formation of an ether linkage between the phenylboronic acid moiety and the piperidinylethoxy group [1]. This linkage is typically established through nucleophilic substitution reactions, where the phenolic oxygen acts as a nucleophile attacking an electrophilic carbon center [2]. The reaction mechanism generally proceeds via an SN2 pathway, particularly when forming the ether bond between the phenol derivative and the piperidinylethyl fragment [3].

A common synthetic approach involves the reaction of 2-hydroxyphenylboronic acid (or a protected derivative) with a suitable 2-(piperidin-1-yl)ethyl electrophile, typically a halide or tosylate [4]. The nucleophilic attack of the phenoxide ion on the electrophilic carbon adjacent to the leaving group results in the formation of the desired ether linkage [3]. This reaction can be represented as:

ArOH + X-CH2CH2-N(CH2)5 → ArO-CH2CH2-N(CH2)5 + HX

Where Ar represents the phenylboronic acid moiety and X represents a leaving group such as chloride, bromide, or tosylate [2] [3].

The efficiency of this nucleophilic substitution is influenced by several factors:

  • Base selection: Bases such as potassium carbonate, sodium hydroxide, or potassium phosphate are commonly employed to generate the phenoxide ion [3]. The choice of base significantly impacts reaction yield and selectivity.

  • Solvent system: Polar aprotic solvents like dimethylformamide or acetonitrile facilitate the nucleophilic substitution by stabilizing the charged intermediates [3] [5].

  • Temperature conditions: Moderate heating (60-80°C) typically promotes the reaction rate without causing degradation of the boronic acid functionality [4] [3].

The mechanism of this nucleophilic substitution involves the formation of a zwitterionic intermediate followed by deprotonation to form a Meisenheimer-type complex in the rate-determining step [3]. Kinetic studies have demonstrated that the reaction is third-order overall, with the rate being dependent on the concentration of both the phenoxide and the electrophile [3].

Boronation Techniques for Aromatic Ring Functionalization

The introduction of the boronic acid functionality to the aromatic ring represents another critical step in the synthesis of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid [6]. Several conventional methods have been developed for this purpose, each with distinct advantages and limitations [7].

One traditional approach involves the use of organometallic intermediates, particularly through lithiation or Grignard reagent formation followed by reaction with a boron electrophile [6] [5]. This method typically begins with halogenated precursors, where the halogen (usually bromine or iodine) is positioned at the desired location for boron introduction [7]. The reaction sequence can be summarized as:

  • Metal-halogen exchange: Ar-X + R-Li → Ar-Li + R-X
  • Boronation: Ar-Li + B(OR)3 → Ar-B(OR)2 + LiOR
  • Hydrolysis: Ar-B(OR)2 + H2O → Ar-B(OH)2 + ROH

Where Ar represents the aromatic ring and X represents a halogen [6] [5].

Another conventional approach involves direct borylation of aryl halides using diboron reagents such as bis(pinacolato)diboron [7] [8]. This method has gained popularity due to its compatibility with various functional groups and milder reaction conditions [9]. The reaction typically proceeds as:

Ar-X + B2(OR)4 → Ar-B(OR)2 + X-B(OR)2

Where B2(OR)4 represents a diboron reagent such as bis(pinacolato)diboron [7] [9].

The selection of the boronation method depends on several factors:

MethodAdvantagesLimitationsTypical Yields
Lithiation/GrignardHigh reactivity, Fast reaction ratesLimited functional group tolerance, Requires anhydrous conditions65-85%
Direct borylationBroader functional group tolerance, Milder conditionsRequires transition metal catalysts, Generally slower70-90%
C-H activationNo need for halogenated precursors, Step-economicalRegioselectivity challenges, Higher catalyst loadings50-75%

The boronic acid functionality in (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid is typically introduced either before or after the ether linkage formation, depending on the overall synthetic strategy and the stability of intermediates under the required reaction conditions [6] [7].

Advanced Catalytic Systems

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a significant advancement in the synthesis of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid, offering more efficient and selective methods for both the formation of the ether linkage and the introduction of the boronic acid functionality [7] [8]. The Miyaura borylation, a palladium-catalyzed reaction between aryl halides and diboron reagents, has emerged as a particularly valuable method for introducing the boronic acid group [10] [11].

The Miyaura borylation reaction typically employs bis(pinacolato)diboron (B2pin2) as the boron source and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [10] [11]. The mechanism can be summarized as follows:

  • Oxidative addition: Pd(0) inserts into the aryl-halide bond to form an aryl-Pd(II)-X complex
  • Ligand exchange: The halide ligand is exchanged with a base-activated oxygen ligand
  • Transmetalation: The aryl-Pd(II) species undergoes transmetalation with the diboron reagent
  • Reductive elimination: The aryl-boronate ester is formed with regeneration of the Pd(0) catalyst [10] [11]

This reaction is typically conducted using catalysts such as PdCl2(dppf) or Pd(PPh3)4 in the presence of bases like potassium acetate or potassium phosphate [7] [9]. The choice of base is crucial, as stronger bases can lead to unwanted Suzuki coupling of the product [11].

For the synthesis of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid, the palladium-catalyzed borylation can be applied to a 2-(2-(piperidin-1-yl)ethoxy)bromobenzene precursor, yielding the corresponding boronic ester which can then be hydrolyzed to the free boronic acid [7] [9]. Alternatively, the boronic acid functionality can be introduced first, followed by palladium-catalyzed etherification to install the piperidinylethoxy group [8] [12].

Recent advancements in palladium catalysis have led to improved reaction conditions with lower catalyst loadings, shorter reaction times, and higher yields [13] [14]. For instance, the use of lipophilic bases such as potassium 2-ethylhexanoate has been shown to enable borylation at temperatures as low as 35°C with catalyst loadings as low as 0.5 mol% [13].

Another significant development is the application of solid-state mechanochemical conditions using ball milling, which allows for solvent-free borylation reactions completed within minutes rather than hours [9]. This approach not only improves efficiency but also aligns with green chemistry principles by reducing solvent waste [9].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has revolutionized the preparation of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid by dramatically reducing reaction times, improving yields, and enhancing reaction selectivity [15] [16]. This technology utilizes microwave irradiation to efficiently heat reaction mixtures through direct interaction with polar molecules, resulting in more uniform heating and often enabling reactions that are challenging under conventional heating methods [15].

For the synthesis of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid, microwave irradiation has been successfully applied to both the nucleophilic substitution for ether formation and the borylation reactions [15] [16]. The advantages of microwave-assisted synthesis in this context include:

  • Dramatically reduced reaction times: Reactions that typically require overnight heating under conventional conditions can often be completed in 10-15 minutes under microwave irradiation [15].

  • Improved yields: Studies have demonstrated up to three-fold increases in yields for certain boronic acid derivatives when using microwave conditions compared to conventional heating [15].

  • Reduced side reactions: The rapid and uniform heating provided by microwave irradiation often results in cleaner reaction profiles with fewer byproducts [15] [16].

Comparative studies between conventional heating and microwave irradiation for the synthesis of boronic acid derivatives have consistently shown the superiority of the latter approach [15]. For instance, the reaction of bromomethylphenylboronic acid with nucleophiles under microwave conditions at 120°C for 10 minutes provided yields comparable to or better than those obtained after overnight heating at the same temperature [15].

The optimization of microwave-assisted synthesis typically involves careful adjustment of several parameters:

ParameterTypical RangeEffect on Reaction
Temperature80-150°CHigher temperatures generally accelerate reactions but may lead to decomposition above certain thresholds
Power100-300 WHigher power enables faster heating but may cause hotspots
Reaction time5-30 minOptimal time depends on substrate reactivity and desired conversion
SolventDMF, DMSO, waterPolar solvents with high dielectric constants are most effective

For the borylation step specifically, microwave irradiation has been shown to facilitate the palladium-catalyzed reaction between aryl halides and bis(pinacolato)diboron, allowing for complete conversion in minutes rather than hours [15] [16]. Similarly, the nucleophilic substitution reaction to form the ether linkage benefits from microwave conditions, with optimal results typically achieved at 100-120°C for 10-15 minutes [15].

Protective Group Chemistry

Boronic Acid Protection-Deprotection Mechanisms

The protection of the boronic acid functionality is often necessary during the synthesis of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid to prevent unwanted side reactions and improve stability during various synthetic transformations [17] [18]. Several protecting groups have been developed for boronic acids, each with distinct mechanisms of protection and deprotection [18].

Pinacol esters represent one of the most commonly employed protecting groups for boronic acids [18]. The protection mechanism involves the formation of a cyclic boronate ester through condensation of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) [18]. This reaction is typically reversible, with the equilibrium favoring the ester formation under anhydrous conditions [19] [20].

The deprotection of pinacol boronate esters can be achieved through several mechanisms:

  • Hydrolysis: Treatment with aqueous acid or base can hydrolyze the ester bond, regenerating the free boronic acid [20]. However, this approach often requires harsh conditions that may not be compatible with sensitive functional groups [19].

  • Transesterification: A milder approach involves transesterification with diethanolamine to form a diethanolamine boronate complex, which can then be hydrolyzed under mild acidic conditions [19] [20]. This two-step procedure has been shown to be effective for a wide range of substrates with good functional group tolerance [19].

  • Oxidative cleavage: Treatment with sodium periodate can cleave the pinacol moiety, although this method is less commonly used due to potential oxidation of other functional groups [20].

Another important protecting group is N-methyliminodiacetic acid (MIDA), which forms stable tetrahedral boronate complexes through coordination of the nitrogen atom to the boron center [21] [22]. The MIDA protection mechanism involves the formation of a B-N coordinate bond, which significantly reduces the Lewis acidity of the boron atom and enhances stability [21].

The deprotection of MIDA boronates occurs through distinct mechanisms depending on the conditions:

  • Under basic conditions (fast release): Hydrolysis proceeds via attack at the carbonyl groups of the MIDA ligand, resulting in mono-18O incorporation when conducted in H218O [22].

  • Under neutral conditions (slow release): Hydrolysis occurs through direct water insertion into the B-N bond without 18O incorporation [22].

  • Under acidic conditions: Modest rate acceleration is observed, with a mechanism similar to that under basic conditions [22].

Diethanolamine (DEA) represents another valuable protecting group for boronic acids, forming stable cyclic boronate complexes that are resistant to various reaction conditions [17] [20]. The protection mechanism involves the formation of a tetrahedral boronate species through coordination of the nitrogen atom to the boron center, similar to MIDA boronates [17].

Stability Studies Under Diverse Reaction Conditions

Understanding the stability of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid and its protected derivatives under various reaction conditions is crucial for designing effective synthetic routes [23] [22]. The stability profile of this compound is influenced by both the boronic acid moiety and the piperidinylethoxy substituent [6] [23].

The free boronic acid form of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid exhibits moderate stability under neutral conditions but is susceptible to degradation under certain reaction environments [6] [23]. Computational studies on monosubstituted phenylboronic acids have provided insights into their structural and thermochemical parameters, which can be extrapolated to understand the behavior of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid [23].

The stability of the compound under various conditions can be summarized as follows:

ConditionStability of Free Boronic AcidStability of Pinacol EsterStability of MIDA Boronate
Acidic (pH < 3)Moderate degradationHigh stabilityHigh stability
Neutral (pH 6-8)Moderate stabilityHigh stabilityHigh stability
Basic (pH > 9)Rapid degradationModerate hydrolysisControlled hydrolysis
OxidativeLow stabilityModerate stabilityHigh stability
ReductiveHigh stabilityHigh stabilityHigh stability
Thermal (>100°C)Moderate degradationHigh stabilityHigh stability

The boronic acid functionality in (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid is particularly sensitive to basic conditions, where it can undergo protodeboronation (replacement of the boronic acid group with hydrogen) [6] [23]. This process is accelerated in the presence of electron-donating groups, such as the ether linkage present in the compound [6].

Protected forms of the boronic acid show significantly enhanced stability [18] [21]. For instance, the pinacol ester derivative is stable to column chromatography and can withstand a wide range of reaction conditions, including Grignard reagents, lithium aluminum hydride reduction, and mild oxidation [18]. However, it may undergo transesterification under strongly basic aqueous conditions [20].

MIDA boronates offer exceptional stability under various conditions [21] [22]. Studies have shown that MIDA-protected boronic acids are stable to strong bases, oxidants, and reductants, making them valuable intermediates in multi-step syntheses [21]. The controlled hydrolysis of MIDA boronates under basic conditions has been extensively studied, revealing a complex dependence on water activity and phase behavior [22].

The piperidinylethoxy portion of the molecule introduces additional stability considerations [3]. The tertiary amine functionality can participate in acid-base reactions and may influence the reactivity of the boronic acid through intramolecular interactions [3] [24]. Under strongly acidic conditions, protonation of the piperidine nitrogen can occur, potentially affecting solubility and reactivity patterns [3].

Multinuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹¹B)

Multinuclear nuclear magnetic resonance spectroscopy represents the cornerstone of structural characterization for (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid. The technique provides comprehensive information regarding molecular connectivity, electronic environments, and dynamic processes through analysis of three distinct nuclei: hydrogen-1, carbon-13, and boron-11 [1] [2] [3].

Hydrogen-1 Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid exhibits characteristic resonances that enable unambiguous structural assignment. The aromatic protons of the phenyl ring typically appear in the chemical shift range of 7.0-8.0 parts per million, with specific splitting patterns dependent upon the substitution pattern and electronic effects of the boronic acid and ethoxy substituents [4] [5]. The boronic acid hydroxyl protons manifest as broad singlets in the region of 4.0-6.0 parts per million, often exhibiting dynamic exchange behavior with solvent or atmospheric moisture [5].

The piperidine ring system contributes distinct multipicity patterns, with the nitrogen-adjacent methylene protons (N-CH₂) appearing as characteristic triplets or multiplets in the 2.4-2.6 parts per million region [6]. The ethoxy linker presents as a four-proton multiplet for the -OCH₂CH₂N- bridge, typically observed between 2.8-4.2 parts per million, with the oxygen-adjacent methylene protons deshielded relative to the nitrogen-adjacent protons [4] [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides essential information regarding the carbon framework of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid. The aromatic carbon atoms of the phenyl ring exhibit chemical shifts in the range of 115-140 parts per million, with the carbon atom directly bonded to boron typically appearing at approximately 130-135 parts per million [8] [5]. The quaternary carbon bearing the boronic acid functionality often shows characteristic broadening due to boron-11 quadrupolar coupling effects [2].

The piperidine ring carbons appear as distinct resonances in the aliphatic region (20-70 parts per million), with the nitrogen-adjacent carbon (C-2, C-6) typically observed around 55-60 parts per million [5]. The ethoxy bridge carbons provide diagnostic signals, with the oxygen-adjacent carbon appearing at approximately 65-70 parts per million and the nitrogen-adjacent carbon at 57-62 parts per million [4].

Boron-11 Nuclear Magnetic Resonance Spectroscopy

Boron-11 nuclear magnetic resonance spectroscopy serves as a particularly powerful tool for characterizing the electronic environment and coordination state of the boronic acid functionality. The trigonal planar boronic acid exhibits characteristic chemical shifts in the range of 25-35 parts per million, with the exact position dependent upon electronic effects from the aromatic substituents [1] [2] [9].

The quadrupolar nature of boron-11 (nuclear spin = 3/2) results in characteristically broad resonances, with linewidths influenced by molecular tumbling rates and electric field gradients at the boron nucleus [2]. Upon complexation with Lewis bases or formation of boronate esters, the boron environment transitions from trigonal to tetrahedral geometry, resulting in significant upfield shifts to the 2-15 parts per million region [1] [9].

The chemical shift of the boron-11 resonance provides valuable information regarding the acidity and reactivity of the boronic acid functionality. Electron-withdrawing substituents on the aromatic ring typically result in downfield shifts, while electron-donating groups cause upfield shifts [1] [10]. The piperidine-ethoxy substituent in the ortho position creates a unique electronic environment that influences both the chemical shift and coupling patterns observed in the boron-11 spectrum [9].

Vibrational Spectroscopy and Group Frequency Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides complementary structural information through analysis of molecular vibrations and functional group identification. The technique is particularly valuable for (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid due to the presence of characteristic vibrational modes associated with the boronic acid functionality [11] [12] [13].

Infrared Spectroscopy Functional Group Analysis

The infrared spectrum of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid exhibits several diagnostic absorption bands that enable functional group identification and structural confirmation. The boronic acid hydroxyl groups produce characteristic broad absorption bands in the 3200-3600 wavenumber region, often appearing as overlapping peaks due to hydrogen bonding interactions [12] [13] [14].

The boron-oxygen stretching vibrations manifest as strong absorption bands in the 1100-1400 wavenumber range, with the exact frequency dependent upon the degree of conjugation with the aromatic system and hydrogen bonding interactions [12] [13]. The asymmetric boron-oxygen stretch typically appears as the most intense band in this region, providing a reliable diagnostic marker for boronic acid functionality [12].

The boron-hydroxyl deformation vibration produces a characteristic absorption band around 900-1000 wavenumbers, which exhibits significant isotopic sensitivity upon deuteration [12]. This band serves as a valuable diagnostic tool for distinguishing boronic acids from boronic esters, as the latter lack this characteristic vibration [13].

Additional diagnostic bands include the out-of-plane boron-oxygen deformation (630-650 wavenumbers) and in-plane boron-oxygen deformation (560-570 wavenumbers), which provide confirmatory evidence for the boronic acid functionality [12] [15]. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, while the aromatic carbon-hydrogen stretching modes are observed around 3000-3100 wavenumbers [12].

Raman Spectroscopy Complementary Analysis

Raman spectroscopy provides complementary vibrational information, particularly valuable for symmetric stretching modes that may be weak or absent in infrared spectra. The boron-oxygen symmetric stretching mode, typically observed around 1000-1100 wavenumbers in the Raman spectrum, offers additional confirmation of the boronic acid functionality [14].

The aromatic ring breathing modes and carbon-carbon stretching vibrations are often more prominent in Raman spectra, providing enhanced structural information regarding the substitution pattern and electronic environment of the phenyl ring [14]. The piperidine ring vibrations contribute characteristic bands in both the fingerprint region (800-1300 wavenumbers) and the carbon-hydrogen stretching region (2800-3000 wavenumbers) [5].

Chromatographic Separation Methods

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography represents the state-of-the-art approach for analytical separation and quantification of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid. The technique offers superior resolution, sensitivity, and speed compared to conventional high-performance liquid chromatography methods, making it particularly suitable for complex boronic acid derivatives [16] [17] [18].

Column Technology and Stationary Phase Selection

The selection of appropriate stationary phase chemistry is critical for achieving optimal separation of boronic acid compounds. Ethylene bridged hybrid (BEH) carbon-18 columns have demonstrated exceptional performance for boronic acid analysis, providing enhanced peak shape and reduced tailing compared to conventional silica-based phases [16] [17]. The sub-2-micrometer particle size typical of UPLC columns enables high-efficiency separations with reduced analysis times [16].

Alternative stationary phases include phenyl-hexyl columns, which offer enhanced π-π interactions with aromatic boronic acids, and amide columns that provide unique selectivity for polar compounds [19]. The choice of stationary phase depends upon the specific analytical requirements, including the need for isomer separation, impurity profiling, or quantitative analysis [16] [17].

Mobile Phase Optimization

Mobile phase composition significantly influences the separation efficiency and peak shape of boronic acid compounds. Ammonium acetate buffers (10-50 millimolar) in combination with acetonitrile have proven effective for boronic acid analysis, providing adequate ionization for mass spectrometric detection while maintaining acceptable peak shape [16] [17] [18].

The pH of the mobile phase requires careful optimization, as boronic acids exhibit pH-dependent equilibria between neutral trigonal and anionic tetrahedral forms. Operating at pH values near the apparent dissociation constant of the boronic acid (typically 8-10) can lead to peak broadening and poor reproducibility [1] [20]. Slightly acidic conditions (pH 3-5) often provide optimal chromatographic performance by maintaining the boronic acid in its neutral form [16] [18].

Detection Strategies

Multiple detection strategies can be employed for UPLC analysis of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid. Ultraviolet detection at 254 nanometers provides universal detection for aromatic boronic acids, though sensitivity may be limited for compounds with low extinction coefficients [16] [17]. Mass spectrometric detection offers superior sensitivity and selectivity, enabling trace-level quantification and structural confirmation [16] [18].

Electrospray ionization in negative mode is typically preferred for boronic acid analysis, as these compounds readily form stable anions under basic conditions [16] [18]. The formation of boroxine trimers and solvent adducts can complicate mass spectral interpretation, requiring optimized ionization conditions to minimize unwanted associations [16] [17].

Chiral Stationary Phase Applications

Chiral stationary phase chromatography enables the separation and quantification of enantiomers of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid, providing essential information for pharmaceutical applications where stereochemical purity is critical [21] [20] [22].

Chiral Recognition Mechanisms

The separation of boronic acid enantiomers relies upon differential interactions between the chiral stationary phase and the individual enantiomers. Common chiral stationary phases for boronic acid analysis include cyclodextrin-based phases, which form inclusion complexes with the aromatic portion of the molecule, and brush-type phases containing chiral selectors such as derivatives of cellulose or amylose [21] [20].

The presence of multiple stereogenic centers in (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid derivatives requires careful selection of chiral stationary phase to achieve adequate resolution. The piperidine ring can contribute additional stereochemical complexity, particularly when substituted with chiral centers [21] [22].

Method Development Considerations

Chiral method development for boronic acid compounds requires systematic evaluation of mobile phase composition, temperature, and flow rate. Polar organic modes using alcohols (methanol, isopropanol) with minimal water content often provide superior enantioselectivity compared to reversed-phase conditions [21] [20].

Temperature control is particularly important for chiral separations, as small changes can significantly affect enantioselectivity and resolution. Most chiral separations of boronic acids are performed at ambient temperature (20-25°C) to maintain reproducible retention and selectivity [21] [20].

The detection of separated enantiomers may require derivatization or the use of chiral derivatizing agents to introduce chromophores or enhance mass spectral response. Alternatively, indirect methods using chiral nuclear magnetic resonance shift reagents can provide enantiomeric purity information without requiring chromatographic separation [21].

Crystallographic Structure Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid. The technique provides atomic-level structural information, including bond lengths, bond angles, and intermolecular interactions [23] [24] [25].

Crystal Growth and Preparation

The successful application of single-crystal X-ray diffraction requires the growth of suitable crystals with dimensions typically ranging from 0.05 to 0.5 millimeters [23] [24]. Boronic acids often present crystallization challenges due to their tendency to form hydrogen-bonded networks and their susceptibility to dehydration and boroxine formation [24] [26].

Common crystallization solvents for boronic acid compounds include alcohols (methanol, ethanol), which can form hydrogen bonds with the boronic acid functionality, and aromatic solvents (toluene, benzene) that provide π-π stacking interactions [24] [26]. Slow evaporation, vapor diffusion, and temperature gradient methods are frequently employed to obtain crystals of suitable quality [24].

The presence of the piperidine-ethoxy substituent in (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid may facilitate crystallization by providing additional hydrogen bonding sites and conformational flexibility that can accommodate various packing arrangements [24] [26].

Data Collection and Structure Solution

Modern X-ray diffractometers equipped with area detectors enable efficient data collection from small crystals using either copper K-alpha (wavelength 1.5418 Angstroms) or molybdenum K-alpha (wavelength 0.7107 Angstroms) radiation [23] [24]. The choice of radiation depends upon crystal size, composition, and desired resolution [23].

Data collection at low temperatures (typically 100-150 Kelvin) reduces thermal motion and improves data quality, particularly important for compounds containing flexible substituents such as the piperidine-ethoxy chain [23] [24]. The presence of boron atoms may require special consideration during structure solution due to their low scattering factor compared to carbon, nitrogen, and oxygen [24] [27].

Structural Analysis and Interpretation

The crystal structure of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid provides detailed information regarding molecular conformation, intermolecular hydrogen bonding patterns, and solid-state packing arrangements [24] [25]. The boronic acid functionality typically participates in extensive hydrogen bonding networks that influence both molecular conformation and crystal packing [24] [26].

The piperidine ring conformation (chair, boat, or twist conformations) can be definitively determined from the crystal structure, providing insight into the preferred conformational states in the solid state [24] [25]. The ethoxy linker flexibility allows for various conformational arrangements that may be influenced by crystal packing forces and intermolecular interactions [24].

Analysis of intermolecular contacts reveals the nature and strength of hydrogen bonding interactions, π-π stacking arrangements, and other weak interactions that stabilize the crystal lattice [24] [26]. This information is valuable for understanding solid-state stability, solubility behavior, and potential polymorphism [24].

Powder Diffraction Pattern Interpretation

Powder X-ray diffraction analysis provides structural information for (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid samples that are not available as suitable single crystals or exist as microcrystalline powders [28] [29] [24].

Pattern Analysis and Phase Identification

Powder diffraction patterns provide characteristic fingerprint information that enables phase identification and purity assessment. Each crystalline form of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid produces a unique diffraction pattern determined by the unit cell parameters and space group symmetry [28] [24] [29].

The presence of multiple crystalline phases (polymorphs, hydrates, or solvates) can be detected through careful analysis of diffraction peak positions, intensities, and widths [28] [24]. Boronic acids are particularly prone to forming hydrates and solvates, which can be identified by their characteristic diffraction patterns [24] [26].

Advanced Structure Determination Methods

Recent advances in computational methods have enabled structure determination directly from powder diffraction data, particularly when combined with solid-state nuclear magnetic resonance and density functional theory calculations [28] [29] [27]. This integrated approach is particularly valuable for boronic acid compounds that resist crystallization in suitable single-crystal form [29] [27].

Machine learning approaches are emerging as powerful tools for structure determination from powder diffraction data, offering the potential for automated structure solution of complex organic compounds including boronic acid derivatives [28]. These methods rely on large databases of known structures and can predict likely structural motifs and packing arrangements [28].

Quantitative Analysis Applications

Powder diffraction enables quantitative analysis of crystalline phases in mixtures, providing information regarding polymorphic purity, degree of crystallinity, and the presence of amorphous content [28] [24]. The Rietveld refinement method allows for precise quantification of multiple phases and determination of lattice parameters [29] [27].

For pharmaceutical applications of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid, powder diffraction provides essential quality control information regarding solid-state form, stability, and batch-to-batch consistency [24] [26]. The technique is particularly valuable for monitoring solid-state transformations during storage, processing, or formulation development [24].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

249.1536237 g/mol

Monoisotopic Mass

249.1536237 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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